Cbz-L-Tyrosine benzyl ester triflate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-L-Tyrosine benzyl ester triflate can be synthesized through a multi-step process involving the protection of the amino and hydroxyl groups of L-tyrosine. The typical synthetic route involves:
Protection of the amino group: The amino group of L-tyrosine is protected using benzyl chloroformate to form Cbz-L-Tyrosine.
Esterification: The carboxyl group is then esterified with benzyl alcohol to form Cbz-L-Tyrosine benzyl ester.
Triflation: Finally, the hydroxyl group is triflated using triflic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cbz-L-Tyrosine benzyl ester triflate undergoes various chemical reactions, including:
Substitution reactions: The triflate group can be substituted with nucleophiles to form different derivatives.
Hydrogenation: The benzyl protecting groups can be removed through hydrogenation using palladium on carbon as a catalyst.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrogenation: Hydrogen gas and palladium on carbon are used under mild conditions to remove the benzyl protecting groups.
Major Products Formed
Substitution reactions: Various derivatives of tyrosine with different functional groups.
Hydrogenation: Deprotected tyrosine derivatives.
Scientific Research Applications
Cbz-L-Tyrosine benzyl ester triflate is widely used in scientific research, particularly in:
Peptide synthesis: It serves as a protected form of tyrosine, allowing for selective deprotection and incorporation into peptides.
Medicinal chemistry: Used in the synthesis of tyrosine-containing pharmaceuticals.
Biological studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of Cbz-L-Tyrosine benzyl ester triflate involves its role as a protected amino acid derivativeThe benzyl protecting groups can be removed under mild conditions, revealing the active tyrosine residue .
Comparison with Similar Compounds
Similar Compounds
Cbz-L-Tyrosine: Similar in structure but lacks the triflate group.
Fmoc-L-Tyrosine benzyl ester: Another protected form of tyrosine used in peptide synthesis.
Boc-L-Tyrosine benzyl ester: Uses a different protecting group (Boc) for the amino group.
Uniqueness
Cbz-L-Tyrosine benzyl ester triflate is unique due to its triflate group, which allows for selective substitution reactions. This makes it a versatile intermediate in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJKKOIYOSXFZ-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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